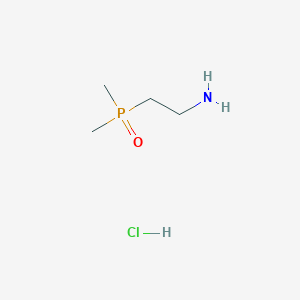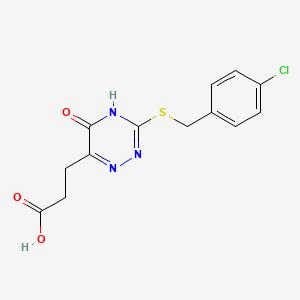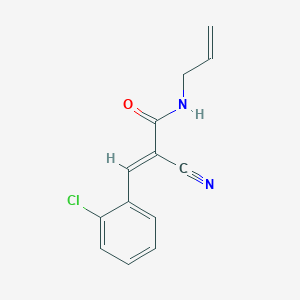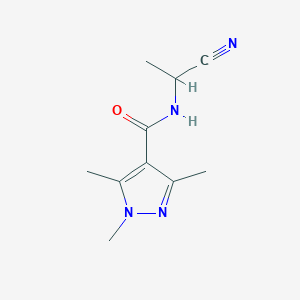![molecular formula C19H13BrClN5O2 B2566746 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide CAS No. 1326901-53-4](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide” is a heterocyclic compound . The molecular formula of this compound is C13H10BrN5O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl ring attached to a 4-bromophenyl group and an N-(2-chlorophenyl)acetamide group .Physical And Chemical Properties Analysis
The average mass of this compound is 348.155 Da, and the monoisotopic mass is 347.001770 Da .Applications De Recherche Scientifique
Agrochemicals
Herbicides: The pyrazolo-triazine core could be relevant for herbicide development. Researchers may explore its impact on weed growth inhibition and selectivity toward crop plants.
Fungicides: Considering the aromatic substituents, this compound might exhibit antifungal properties. Evaluating its efficacy against plant pathogens could lead to new fungicides.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-(2-chlorophenyl)-1H-pyrazole to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-(2-chlorophenyl)-1H-pyrazole", "Triethylamine", "Acetic anhydride", "Chloroform", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is added to a solution of 5-amino-3-(2-chlorophenyl)-1H-pyrazole in chloroform.", "Step 2: Triethylamine is added dropwise to the reaction mixture to neutralize the hydrogen chloride formed during the reaction.", "Step 3: Acetic anhydride is added to the reaction mixture and the reaction is allowed to proceed for several hours at room temperature.", "Step 4: The reaction mixture is washed with water and the organic layer is separated.", "Step 5: The organic layer is washed with sodium bicarbonate solution and then with water.", "Step 6: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 7: The crude product is purified by column chromatography using ethyl acetate as the eluent to obtain the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide." ] } | |
Numéro CAS |
1326901-53-4 |
Nom du produit |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide |
Formule moléculaire |
C19H13BrClN5O2 |
Poids moléculaire |
458.7 |
Nom IUPAC |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H13BrClN5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27) |
Clé InChI |
FVDRMQOMYKHOQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dimethoxy-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2566665.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2566666.png)



![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2566672.png)






